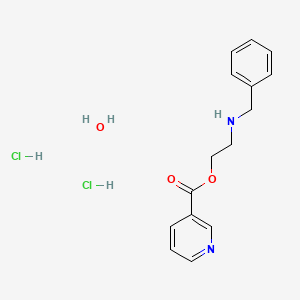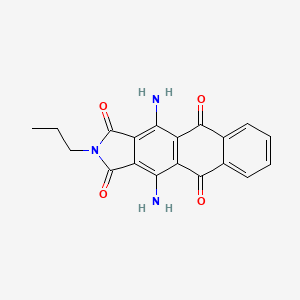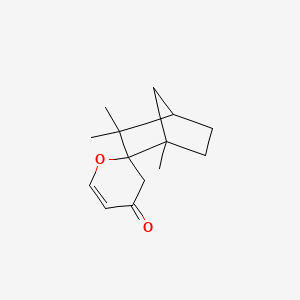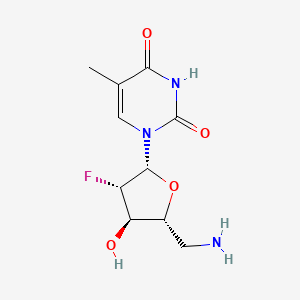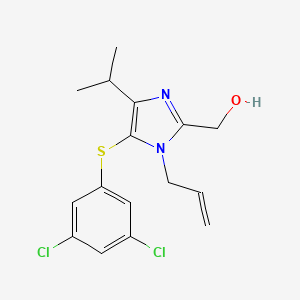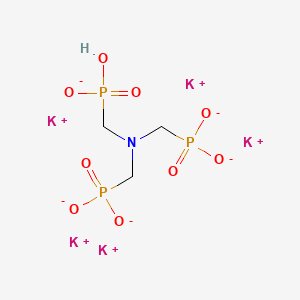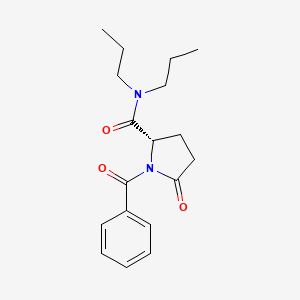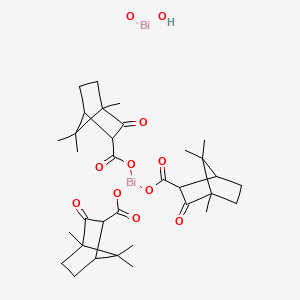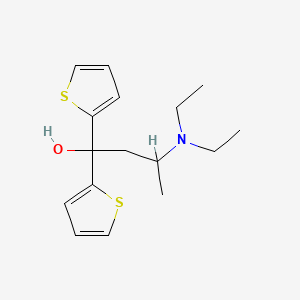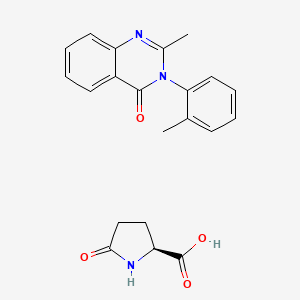
2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinedione ring.
Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Glycosylation: The final step involves the attachment of the deoxy sugar moiety. This is typically achieved through glycosylation reactions using protected sugar derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can inhibit DNA and RNA synthesis by acting as a chain terminator, thereby preventing the elongation of nucleic acid chains. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-: Similar structure but with a methyl group instead of a butyl group.
2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)- lies in its specific structural modifications, which can lead to different biological activities and properties compared to its analogs. The butyl group can influence the compound’s lipophilicity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
57741-91-0 |
|---|---|
分子式 |
C13H20N2O5 |
分子量 |
284.31 g/mol |
IUPAC名 |
5-butyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O5/c1-2-3-4-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)20-11/h6,9-11,16-17H,2-5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1 |
InChIキー |
VIUINAIJMUWGLY-HBNTYKKESA-N |
異性体SMILES |
CCCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


